molecular formula C12H20S B142584 2,3-Ditert-butylthiophene CAS No. 128788-04-5

2,3-Ditert-butylthiophene

Cat. No. B142584
M. Wt: 196.35 g/mol
InChI Key: UGSHDMAFOIOKNY-UHFFFAOYSA-N
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Description

2,3-Ditert-butylthiophene (DTBT) is a sulfur-containing organic compound that belongs to the class of thiophenes. DTBT has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and sensing. The unique properties of DTBT, such as its high electron mobility, thermal stability, and solubility, make it an ideal candidate for these applications.

Mechanism Of Action

The mechanism of action of 2,3-Ditert-butylthiophene in organic electronics and optoelectronics is based on its ability to transport electrons and holes. 2,3-Ditert-butylthiophene has a high electron mobility, which makes it an ideal candidate for use as a charge transport material in organic electronic devices. 2,3-Ditert-butylthiophene also has a low bandgap, which allows it to absorb light in the visible region, making it an ideal candidate for use in organic photovoltaics and organic light-emitting diodes.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2,3-Ditert-butylthiophene. However, studies have shown that 2,3-Ditert-butylthiophene has low toxicity and is not mutagenic or carcinogenic. 2,3-Ditert-butylthiophene has been used as a sensing material for the detection of various analytes, such as nitroaromatics, explosives, and heavy metals. The use of 2,3-Ditert-butylthiophene as a sensing material has the potential to reduce the environmental impact of these pollutants.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-Ditert-butylthiophene in lab experiments include its high electron mobility, thermal stability, and solubility. 2,3-Ditert-butylthiophene is also relatively easy to synthesize and can be easily modified to tune its properties. The limitations of using 2,3-Ditert-butylthiophene in lab experiments include its low solubility in some solvents, which can make it difficult to work with, and its tendency to form aggregates, which can affect its performance in electronic devices.

Future Directions

There are several future directions for research on 2,3-Ditert-butylthiophene. One direction is the development of new synthesis methods for 2,3-Ditert-butylthiophene that are more efficient and environmentally friendly. Another direction is the development of new applications for 2,3-Ditert-butylthiophene, such as in the field of biosensors. 2,3-Ditert-butylthiophene has the potential to be used as a sensing material for the detection of various biomolecules, such as proteins and DNA. Finally, research on the stability and degradation of 2,3-Ditert-butylthiophene in different environments is needed to understand its long-term performance in electronic devices.

Scientific Research Applications

2,3-Ditert-butylthiophene has been extensively studied for its potential applications in organic electronics and optoelectronics. 2,3-Ditert-butylthiophene has been used as a building block for the synthesis of various organic semiconductors, such as polythiophenes, which are widely used in organic solar cells, organic field-effect transistors, and organic light-emitting diodes. 2,3-Ditert-butylthiophene has also been used as a sensing material for the detection of various analytes, such as nitroaromatics, explosives, and heavy metals.

properties

CAS RN

128788-04-5

Product Name

2,3-Ditert-butylthiophene

Molecular Formula

C12H20S

Molecular Weight

196.35 g/mol

IUPAC Name

2,3-ditert-butylthiophene

InChI

InChI=1S/C12H20S/c1-11(2,3)9-7-8-13-10(9)12(4,5)6/h7-8H,1-6H3

InChI Key

UGSHDMAFOIOKNY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(SC=C1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=C(SC=C1)C(C)(C)C

synonyms

2,3-DITERT-BUTYLTHIOPHENE

Origin of Product

United States

Synthesis routes and methods

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
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